molecular formula C21H16N2O4S B12495494 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate

Cat. No.: B12495494
M. Wt: 392.4 g/mol
InChI Key: ZUXLLZFNBQXSQK-UHFFFAOYSA-N
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Description

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE typically involves the reaction of 4-aminophenyl 4-methylbenzoate with 1,1-dioxo-1,2-benzothiazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 4-METHYLBENZOATE is unique due to its specific structure, which combines the benzothiazole moiety with a phenyl 4-methylbenzoate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H16N2O4S/c1-14-6-8-15(9-7-14)21(24)27-17-12-10-16(11-13-17)22-20-18-4-2-3-5-19(18)28(25,26)23-20/h2-13H,1H3,(H,22,23)

InChI Key

ZUXLLZFNBQXSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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